REACTION_SMILES
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[C:7]([CH3:8])([CH3:9])([CH3:10])[O:11][C:12](=[O:13])[N:14]1[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]1.[CH3:20][OH:21].[CH:1](=[CH2:2])[S:3](=[O:4])(=[O:5])[CH3:6]>>[CH2:1]([CH2:2][N:17]1[CH2:16][CH2:15][N:14]([C:12]([O:11][C:7]([CH3:8])([CH3:9])[CH3:10])=[O:13])[CH2:19][CH2:18]1)[S:3](=[O:4])(=[O:5])[CH3:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CS(C)(=O)=O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCN(CCS(C)(=O)=O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |